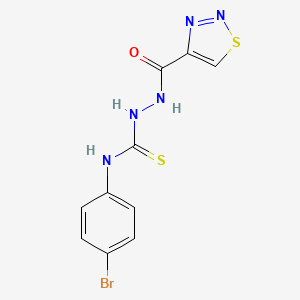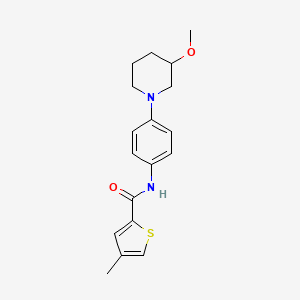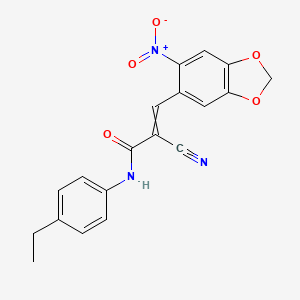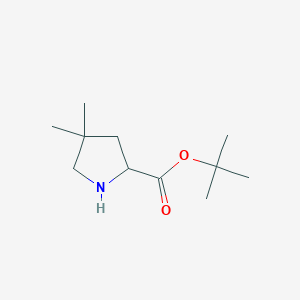
1-(4-Bromophenyl)-3-(thiadiazole-4-carbonylamino)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromophenyl)-3-(thiadiazole-4-carbonylamino)thiourea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the thiourea family, and its structure consists of a bromophenyl group, a thiadiazole ring, and a thiourea functional group.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromophenyl)-3-(thiadiazole-4-carbonylamino)thiourea is not fully understood. However, studies have shown that the compound inhibits the activity of certain enzymes and proteins, which are essential for the growth and survival of cancer cells and bacteria. The compound also has antioxidant properties, which may play a role in its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-Bromophenyl)-3-(thiadiazole-4-carbonylamino)thiourea has a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and reduce inflammation in the brain. The compound has also been shown to inhibit the growth of bacterial cells and reduce the production of reactive oxygen species (ROS) in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(4-Bromophenyl)-3-(thiadiazole-4-carbonylamino)thiourea in lab experiments include its high purity, stability, and ease of synthesis. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 1-(4-Bromophenyl)-3-(thiadiazole-4-carbonylamino)thiourea. These include:
1. Further studies on the mechanism of action of the compound to better understand its therapeutic effects.
2. Development of new synthesis methods to improve the yield and purity of the compound.
3. Testing the compound in animal models to evaluate its efficacy and safety in vivo.
4. Investigating the potential applications of the compound in other fields, such as agriculture and environmental science.
5. Developing new derivatives of the compound with improved pharmacological properties.
Conclusion:
1-(4-Bromophenyl)-3-(thiadiazole-4-carbonylamino)thiourea is a chemical compound with promising applications in various fields. Its synthesis method has been optimized to produce high yields of the compound, and it has shown potential in the treatment of cancer, Alzheimer's disease, and bacterial infections. Further research is needed to better understand the mechanism of action of the compound and develop new derivatives with improved pharmacological properties.
Métodos De Síntesis
The synthesis of 1-(4-Bromophenyl)-3-(thiadiazole-4-carbonylamino)thiourea involves the reaction between 4-bromobenzenesulfonyl chloride and thiourea in the presence of ammonium thiocyanate. The reaction results in the formation of 1-(4-Bromophenyl)-3-(thiadiazole-4-carbonylamino)thiourea. This synthesis method has been optimized to produce high yields of the compound.
Aplicaciones Científicas De Investigación
1-(4-Bromophenyl)-3-(thiadiazole-4-carbonylamino)thiourea has been extensively studied for its potential applications in various fields. It has shown promising results in the treatment of cancer, Alzheimer's disease, and bacterial infections. The compound has also been used as a catalyst in organic synthesis reactions.
Propiedades
IUPAC Name |
1-(4-bromophenyl)-3-(thiadiazole-4-carbonylamino)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN5OS2/c11-6-1-3-7(4-2-6)12-10(18)15-14-9(17)8-5-19-16-13-8/h1-5H,(H,14,17)(H2,12,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFKZDFMONOSEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NNC(=O)C2=CSN=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-(thiadiazole-4-carbonylamino)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(5-(3-(furan-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2808404.png)
![N-(2-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2808406.png)
![2,2-Difluoro-6-oxabicyclo[3.1.0]hexane](/img/structure/B2808407.png)
![N-[2-(cyclohexen-1-yl)ethyl]-N'-(pyridin-2-ylmethyl)oxamide](/img/structure/B2808410.png)
![(2E,NZ)-3-(2-chlorophenyl)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acrylamide](/img/structure/B2808411.png)


![(3Ar,6aS)-2-acetyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2808417.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2808418.png)




